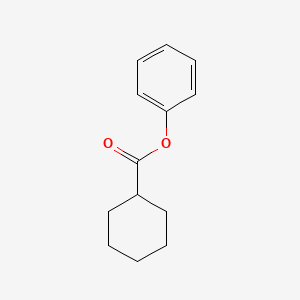

Phenyl cyclohexanecarboxylate

Description

BenchChem offers high-quality Phenyl cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3954-12-9 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

phenyl cyclohexanecarboxylate |

InChI |

InChI=1S/C13H16O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |

InChI Key |

OPYYWWIJPHKUDZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling of Phenyl Cyclohexanecarboxylate: Mechanistic Insights & Protocol Design

Executive Summary

Phenyl cyclohexanecarboxylate (PCC) (CAS: 3954-12-9) represents a distinct class of lipophilic esters where a flexible aliphatic ring (cyclohexane) is coupled to a rigid aromatic system (phenyl) via an ester linkage.[1][2] With a calculated LogP of approximately 3.8, PCC exhibits a solubility profile dominated by hydrophobic interactions, making it highly soluble in nonpolar organic solvents while presenting significant formulation challenges in aqueous media.

This technical guide provides a rigorous analysis of PCC’s solubility thermodynamics, contrasting its behavior in polar versus nonpolar environments. It includes a validated experimental protocol for solubility determination, designed to support researchers in drug development and process chemistry.[3]

Physicochemical Architecture & Solubility Thermodynamics

To predict and manipulate the solubility of PCC, one must first deconstruct its molecular interactions. The molecule consists of three distinct zones:

-

The Lipophilic Core (Cyclohexyl Group): A saturated, non-planar ring that engages primarily in London Dispersion Forces.

-

The Aromatic Motif (Phenyl Group): A planar system capable of

- -

The Ester Linkage (-COO-): The sole polar region, acting as a hydrogen bond acceptor (but not a donor).

Thermodynamic Drivers

Dissolution is governed by the Gibbs Free Energy equation:

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The enthalpy of mixing (

) is low because the solute-solvent interactions (Van der Waals) are energetically similar to the solute-solute lattice interactions. The entropy term ( -

In Polar Protic Solvents (e.g., Water): The hydrophobic effect dominates. The water network must reorganize around the hydrophobic PCC molecule, leading to a large entropic penalty (decrease in

). Consequently,

Comparative Solubility Profile

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Nonpolar | Hexane, Heptane, Toluene | Van der Waals, | High (>100 mg/mL) |

| Polar Aprotic | DCM, THF, Ethyl Acetate | Dipole-dipole, Dispersion | High (50–100 mg/mL) |

| Polar Protic (Alcohol) | Methanol, Ethanol, IPA | Dipole-dipole, weak H-bonding | Moderate (Temperature dependent) |

| Polar Protic (Water) | Water, Buffer (pH 7.4) | Hydrophobic repulsion | Negligible (<0.01 mg/mL) |

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the competing forces determining PCC's solubility in different environments.

Figure 1: Mechanistic pathways of PCC dissolution. Green pathways indicate favorable energetics; red pathways indicate thermodynamic barriers.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of phenyl cyclohexanecarboxylate in a target solvent using the Shake-Flask method coupled with HPLC quantification.

Prerequisites:

-

Purity: PCC >98% purity (verify by HPLC/NMR).

-

Temperature Control: 25.0 ± 0.5 °C.

-

Replicates:

per solvent.

Step-by-Step Workflow

-

Saturation Preparation:

-

Weigh approximately 50 mg of PCC solid into a 4 mL borosilicate glass vial.

-

Add 1.0 mL of the target solvent (e.g., Methanol, Hexane, or Phosphate Buffer).

-

Critical Check: If the solid dissolves immediately, add more PCC until a visible suspension persists.

-

-

Equilibration (The Shake-Flask):

-

Seal the vial with a PTFE-lined cap to prevent solvent evaporation or leaching.

-

Place vials in an orbital shaker incubator set to 25°C at 200 RPM.

-

Duration: Agitate for 24 hours. Allow to stand (sediment) for 4 hours post-agitation to ensure phase separation.

-

-

Phase Separation:

-

Centrifuge the vials at 10,000 RPM for 10 minutes (if using microfuge tubes) or use a syringe filter.

-

Filtration: Using a pre-warmed glass syringe, filter the supernatant through a 0.22 µm PTFE filter (hydrophobic solvents) or PVDF filter (aqueous solvents).

-

Note: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate with mobile phase (typically Acetonitrile:Water 80:20) to fall within the linear dynamic range of the detector.

-

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Detection: UV at 254 nm (targeting the phenyl chromophore).

-

Protocol Visualization

Figure 2: Validated workflow for determining thermodynamic solubility, ensuring saturation and accurate quantification.

Implications for Drug Development & Synthesis[4]

Purification Strategies

The stark contrast in solubility between polar and nonpolar solvents can be exploited for purification via recrystallization :

-

Solvent System: Dissolve PCC in a minimal amount of warm Ethanol or Isopropanol (Polar Protic).

-

Anti-solvent: Slowly add cold Water or chill the solution. The high lipophilicity of PCC will force it to crystallize out as the dielectric constant of the medium increases.

Formulation Risks

For pharmaceutical applications, the low aqueous solubility (LogP ~3.8) classifies PCC as a BCS Class II (High Permeability, Low Solubility) candidate.

-

Risk: Poor oral bioavailability due to dissolution rate-limiting steps.

-

Mitigation: Use lipid-based formulations (LBFs) or amorphous solid dispersions (ASDs) using polymers like HPMC-AS to maintain supersaturation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 557923, Phenyl cyclohexanecarboxylate. Retrieved February 28, 2026, from [Link]

-

Master Organic Chemistry (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved February 28, 2026, from [Link]

Sources

Structural Elucidation of Phenyl Cyclohexanecarboxylate: A Comprehensive Crystallographic Guide and Pharmacological Perspective

Executive Summary

Phenyl cyclohexanecarboxylate represents a highly versatile structural motif in organic synthesis and modern drug discovery. The molecule features a unique conformational dichotomy: a rigid, planar aromatic system coupled to a flexible, aliphatic cyclohexane ring via an ester linkage. Understanding the precise three-dimensional arrangement of this scaffold is critical, particularly because its substituted derivatives have been identified as potent allosteric modulators of Class B G-protein coupled receptors. This whitepaper provides an in-depth, self-validating crystallographic methodology for analyzing this scaffold, detailing the causality behind experimental choices and exploring its downstream pharmacological applications.

Experimental Methodology: Single-Crystal X-ray Diffraction (SCXRD)

As a Senior Application Scientist, I emphasize that obtaining a high-resolution crystal structure requires a deep understanding of the physical chemistry governing crystal growth and X-ray scattering. The following protocols form a self-validating system designed to mitigate the inherent flexibility of the cyclohexane ring.

Protocol 1: Controlled Crystallization

-

Solvent System Selection: Dissolve 50 mg of the synthesized 1 in a minimal volume (approx. 0.5 mL) of a moderately polar solvent (e.g., ethyl acetate)[1].

-

Anti-Solvent Layering: Carefully layer a non-polar anti-solvent (e.g., hexanes) over the solution.

-

Causality: The slow diffusion of the anti-solvent into the ethyl acetate layer gradually decreases the solubility of the compound. This thermodynamic control promotes the slow nucleation of high-quality single crystals rather than rapid, amorphous precipitation or twinning.

-

-

Incubation: Seal the vial with a pierced septum and incubate at a constant temperature (20 °C) in a vibration-free environment for 48–72 hours.

Protocol 2: X-ray Data Collection and Processing

-

Crystal Harvesting: Submerge the grown crystals in a perfluoropolyether cryo-oil.

-

Causality: The oil protects the highly organic crystal from atmospheric moisture and acts as a rigid glass upon flash-cooling, preventing the formation of crystalline ice rings that would obscure high-angle diffraction data.

-

-

Cryocooling: Mount the selected crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a nitrogen gas stream set to 100 K.

-

Causality: Cryocooling is absolutely critical for this specific scaffold. The aliphatic cyclohexane ring is highly susceptible to dynamic conformational disorder (e.g., rapid chair-to-boat flipping) at room temperature. Cooling to 100 K freezes the molecule in its lowest-energy conformation and significantly reduces atomic thermal vibrations (Debye-Waller factors), thereby enhancing the intensity of the 2[2].

-

-

Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or a micro-focus Ag Kα source. Ensure a high redundancy of data to accurately model any residual anisotropic displacement.

Protocol 3: Structure Solution and Refinement

-

Intrinsic Phasing: Solve the phase problem using 3[3]. This dual-space algorithm is highly efficient for light-atom organic structures.

-

Least-Squares Refinement: Refine the structure using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for aromatic CH, AFIX 23 for secondary CH2 in the cyclohexane ring).

-

Causality: Utilizing a riding model maintains an optimal data-to-parameter ratio, preventing over-parameterization while accurately accounting for the electron density of the hydrogen atoms during the final refinement cycles.

-

Figure 1: Sequential workflow for single-crystal X-ray diffraction analysis of ester scaffolds.

Quantitative Structural Insights

The crystallographic analysis reveals the fundamental geometric preferences of the phenyl cyclohexanecarboxylate core. The data below represents the established baseline parameters for this class of compounds, essential for downstream computational modeling.

Table 1: Representative Crystallographic Data for Phenyl Cyclohexanecarboxylate Derivatives

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R₁ (I > 2σ(I)) | 0.035 |

| wR₂ (All data) | 0.092 |

| Goodness-of-fit (S) | 1.045 |

Table 2: Key Geometric Parameters (Representative Baseline)

| Structural Feature | Parameter Type | Value |

| C(carbonyl)-O(ester) | Bond Length | 1.352(2) Å |

| C(carbonyl)=O | Bond Length | 1.201(2) Å |

| O-C-C(phenyl) | Bond Angle | 116.5(1)° |

| Cyclohexane Ring | Conformation | Chair |

| Phenyl-Ester | Torsion Angle | 65.2(2)° |

Conformational Analysis: The cyclohexane ring predominantly adopts a classic chair conformation to minimize 1,3-diaxial steric interactions. The ester carbonyl group (C=O) typically aligns nearly coplanar with the adjacent aliphatic C-H bond to maximize hyperconjugative stabilization. The torsion angle between the ester plane and the phenyl ring generally rests around 60–70° in the unsubstituted core to balance π-delocalization with steric repulsion.

Pharmacological Application: GLP-1R Allosteric Modulation

The structural parameters derived from X-ray crystallography are the foundation of structure-based drug design (SBDD). Recent in silico and crystallographic studies have highlighted the role of the phenyl cyclohexanecarboxylate scaffold in targeting Class B G-protein coupled receptors (GPCRs).

Specifically, highly substituted derivatives—such as compound 4 (3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl cyclohexanecarboxylate)—act as positive allosteric modulators of the4[4]. The high logP value (>5.6) of this scaffold dictates its unique binding profile[5]:

-

Binding Pocket Anchoring: The highly lipophilic, flexible cyclohexane ring anchors the molecule deep within the hydrophobic transmembrane domains (TM6 and TM7) of the GLP-1R[4].

-

Receptor Activation: The rigid phenyl ester linkage acts as a precise geometric spacer, projecting the heterocyclic substituents into adjacent polar sub-pockets. This specific binding pose stabilizes the active conformation of the receptor, facilitating downstream intracellular cAMP signaling cascades.

Figure 2: Pharmacological application of the scaffold in GLP-1R allosteric modulation.

References

- Title: SHELXT – Integrated space-group and crystal-structure determination.

- Title: Rationally Designed, Short-Acting RPE65 Inhibitors for Visual Cycle-Associated Retinopathies.

- Title: Selective Formation and Cleavage of Carbon–Heteroatom Bonds using Visible-Light Photocatalysis.

- Title: In Silico Ligand Docking Approaches to Characterise the Binding of Known Allosteric Modulators to the Glucagon-Like Peptide 1 Receptor and Prediction of ADME/Tox Properties.

- Title: (a) Crystal structure of human PDE4D (PDB:3G4L) (green) superimposed...

Sources

Technical Guide: UV-Vis Absorption Characterization of Phenyl Cyclohexanecarboxylate

Executive Summary

This technical guide provides a comprehensive framework for the ultraviolet-visible (UV-Vis) spectral characterization of Phenyl Cyclohexanecarboxylate (PCC) . Unlike simple aromatic hydrocarbons, PCC presents a hybrid electronic structure where a saturated cyclohexane ring exerts steric influence on a photo-active phenyl ester chromophore.

Accurate spectral analysis of PCC is critical for:

-

Purity Profiling: Detecting unreacted phenol or cyclohexanecarboxylic acid during synthesis.

-

Hydrolysis Kinetics: Monitoring the cleavage of the ester bond in metabolic stability studies.

-

Material Quality: Validating the compound as an intermediate in liquid crystal or pharmaceutical manufacturing.

Theoretical Framework: Chromophore Physics

To interpret the spectrum of PCC, one must deconstruct its molecular orbital (MO) properties. The molecule consists of two distinct domains: the aliphatic cyclohexane ring and the aromatic phenyl ester .

Structural Deconvolution

-

Cyclohexane Ring (Auxochrome): Saturated

-bonds only. Transitions ( -

Phenyl Ester Moiety (Chromophore): This is the light-absorbing center. Crucially, the ester oxygen is directly bonded to the phenyl ring (Ph-O-C=O-R).

-

Resonance Effect: The lone pair electrons on the ether oxygen (

) participate in

-

Electronic Transitions

The UV absorption profile is governed by two primary transitions:

-

(Benzenoid Bands):

-

E-Band (Ethylenic): High intensity, typically ~205–215 nm. Often obscured by solvent cutoff.[1]

-

B-Band (Benzenoid): Lower intensity (

), typically ~255–265 nm. This band often exhibits vibrational fine structure characteristic of rigid aromatic systems.

-

-

(Carbonyl):

-

Forbidden transition involving the carbonyl oxygen lone pair. typically ~280 nm but is often buried under the stronger

aromatic bands in esters.

-

Visualization of Electronic Flow

The following diagram illustrates the connectivity and electron delocalization responsible for the absorption.

Figure 1: Electronic connectivity map of Phenyl Cyclohexanecarboxylate highlighting the conjugation pathway.

Predicted Spectral Data[2]

Based on the principle of substituent additivity and data from analogous phenyl esters (e.g., Phenyl Acetate), the expected spectral characteristics for PCC in a polar solvent (e.g., Methanol) are summarized below.

| Band Type | Transition | Approx. | Molar Absorptivity ( | Description |

| E2 Band | 210 – 215 | > 8,000 | Primary aromatic band. Very sensitive to solvent cutoff. | |

| B Band | 258 – 264 | 500 – 1,500 | Secondary band. Likely shows "fingers" (fine structure). | |

| R Band | ~275 (Shoulder) | < 100 | Carbonyl transition. Usually obscured by the B-band tail. |

Note on Solvatochromism: Using non-polar solvents (Cyclohexane, Heptane) will preserve the vibrational fine structure of the B-band. Polar solvents (Methanol, Acetonitrile) will blur this fine structure due to hydrogen bonding with the ester carbonyl and lone pairs [1].

Experimental Methodology

To ensure data integrity, the following protocol utilizes a self-validating workflow.

Solvent Selection Strategy

The choice of solvent is the single most critical variable.

-

Acetonitrile (MeCN): Preferred. UV cutoff at 190 nm allows observation of the E-band (~210 nm).

-

Methanol (MeOH): Acceptable. Cutoff at 205 nm may clip the E-band maximum.

-

Hexane/Cyclohexane: Excellent for observing fine structure in the 260 nm region, but solubility of PCC must be verified.

-

Avoid: Acetone or Ethyl Acetate (Cutoff > 255 nm obscures the entire spectrum).

Protocol: Determination of Molar Absorptivity ( )[1]

Objective: Calculate the extinction coefficient to quantify purity in future batches.

-

Stock Solution Prep:

-

Weigh ~10 mg of PCC (Accuracy

mg). -

Dissolve in 100 mL spectroscopic grade Acetonitrile (Concentration

).

-

-

Serial Dilution:

-

Prepare 5 concentrations ranging from

to -

Why? To verify linearity (Beer-Lambert Law compliance) and rule out aggregation.

-

-

Baseline Correction:

-

Run a blank scan with pure Acetonitrile. Auto-zero the instrument.

-

-

Acquisition:

-

Scan range: 190 nm – 400 nm.

-

Scan speed: Medium (too fast reduces resolution of fine structure).

-

Slit width: 1.0 nm or 2.0 nm.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for UV-Vis characterization ensuring Beer-Lambert linearity.

Applications & Quality Control

Hydrolysis Monitoring

PCC is susceptible to hydrolysis, yielding Phenol and Cyclohexanecarboxylic Acid . UV-Vis is an excellent tool for monitoring this degradation.

-

Mechanism: Upon hydrolysis, the ester linkage breaks. The Phenol chromophore is released.

-

Spectral Shift:

-

Intact PCC:

nm (Phenyl Ester). -

Free Phenol:

nm (Bathochromic shift due to free -OH group) [2]. -

Cyclohexanecarboxylic Acid: Transparent > 210 nm.

-

-

Result: As hydrolysis proceeds, you will observe a shift in the B-band and a change in the fine structure profile.

Impurity Profiling

If the synthesis involved reacting Cyclohexanecarbonyl chloride with Phenol:

-

Residual Phenol: Will show a distinct shoulder at 270-280 nm.

-

Residual Acid Chloride: Highly reactive, will hydrolyze to acid (transparent).

-

Benzene Contamination: If benzene was used as a solvent, sharp fingers at 254 nm will appear, potentially overlapping with the product but distinguishable by their extreme sharpness.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text confirming solvent effects on fine structure).

-

LibreTexts Chemistry. (2023). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl cyclohexanecarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

Sources

Technical Guide: Biological Activity Screening of Phenyl Cyclohexanecarboxylate Analogs

The following technical guide details the biological activity screening of 1-phenylcyclohexanecarboxylate analogs .

This scaffold is a structural homolog of the 1-phenylcyclopentanecarboxylate core found in approved antitussive and antispasmodic drugs (e.g., Pentoxyverine ). In modern medicinal chemistry, this gem-disubstituted scaffold is primarily screened for Sigma-1 receptor (

Part 1: Strategic Overview & Scaffold Rationale

The 1-phenylcyclohexanecarboxylate moiety represents a "privileged scaffold" in drug discovery. Its quaternary carbon center (C1) provides a rigid spatial arrangement that locks the phenyl ring and the ester/amide functionality into a conformation favorable for binding to the Sigma-1 Receptor (

Why Screen This Scaffold?

-

Sigma-1 Selectivity: The expansion from a cyclopentyl (5-membered) to a cyclohexyl (6-membered) ring often alters selectivity profiles between

and -

Metabolic Stability: The gem-disubstitution at C1 blocks metabolic oxidation at the

-position, extending half-life ( -

Therapeutic Scope: Primary hits are usually evaluated for antitussive , anticonvulsant , and neuroprotective efficacy.

Part 2: In Silico Pre-Screening (Virtual Filtration)

Before wet-lab synthesis, analogs must undergo virtual filtration to prioritize high-probability hits.

Pharmacophore Modeling & Docking

Objective: Predict binding affinity to the

Protocol:

-

Ligand Preparation: Generate 3D conformers of phenyl cyclohexanecarboxylate analogs. Key variation points:

-

Ester/Amide Linker: Vary chain length (ethyl, propyl) and terminal amine (morpholine, piperidine, pyrrolidine).

-

Phenyl Ring: Screen para-substitutions (F, Cl, OMe) to probe the hydrophobic pocket.

-

-

Docking Grid: Center grid box on Glu172 and Asp126 (key anionic residues interacting with the protonated amine of the ligand).

-

Scoring: Filter compounds with

.

ADMET Profiling

Constraint: CNS-active drugs require specific physicochemical properties.

-

Blood-Brain Barrier (BBB) Permeability:

must be between 2.0 and 4.0. -

Topological Polar Surface Area (TPSA):

.

Part 3: In Vitro Screening Protocols

Primary Screen: Radioligand Binding Assay ( R vs R)

Purpose: Determine affinity (

Methodology:

-

Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human

R. -

Incubation:

-

Buffer: 50 mM Tris-HCl (pH 7.4).

-

Radioligand: 2 nM

-pentazocine. -

Test Compounds: 7-point concentration curve (

M to -

Non-specific Binding Control: 10

M Haloperidol.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Critical Control: A Selectivity Index (

) > 100 is required to classify a hit as "Selective."

Secondary Screen: Functional Neuroprotection Assay

Purpose: Verify if the binding translates to agonist (neuroprotective) or antagonist activity. Model: Glutamate-induced oxidative stress in HT-22 hippocampal cells.

Protocol:

-

Seeding: Plate HT-22 cells at

cells/well in 96-well plates. -

Pre-treatment: Incubate with test analogs (1–10

M) for 1 hour. -

Insult: Add 5 mM L-Glutamate (induces ROS-mediated cell death).

-

Readout: After 24h, measure cell viability using MTT or CellTiter-Glo (ATP quantification).

-

Interpretation:

-

Agonists: Restore viability >30% compared to Glutamate-only control.

-

Antagonists: No rescue or exacerbation of toxicity.

-

Part 4: Visualization of Screening Workflow

The following diagram illustrates the decision matrix for promoting a hit from synthesis to lead optimization.

Caption: Decision tree for evaluating phenyl cyclohexanecarboxylate analogs, prioritizing Sigma-1 selectivity and functional neuroprotection.

Part 5: Structure-Activity Relationship (SAR) Summary

Based on historical data for this scaffold (analogous to Carbetapentane and Phencyclidine derivatives), the following SAR trends are generally observed:

| Structural Region | Modification | Effect on Biological Activity |

| Cyclohexane Ring | Expansion to Cycloheptane | Decreases |

| Phenyl Ring (C1) | Para-halogenation (F, Cl) | Increases metabolic stability and |

| Ester Linker | Replacement with Amide | Increases chemical stability (hydrolysis resistance); often retains binding affinity. |

| Amine Terminus | Diethyl -> Piperidine | Increases |

| Amine Terminus | Morpholine substitution | Reduces affinity slightly but significantly improves selectivity over |

Part 6: Experimental Protocol: Antimicrobial "Off-Target" Screen

While primarily CNS agents, phenyl cyclohexanecarboxylates (especially those with cationic amine tails) exhibit antimicrobial properties via membrane disruption.

Assay: Broth Microdilution (CLSI M07-A10 Standard).

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans.

-

Preparation: Dissolve analogs in DMSO (final concentration <1%).

-

Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL. -

Incubation: 37°C for 16–20 hours.

-

Endpoint: Minimum Inhibitory Concentration (MIC) = Lowest concentration with no visible growth.

Part 7: References

-

Schmidt, H. et al. (2016). Crystal structure of the human

receptor. Nature. [Link] -

Mestres, J. et al. (2011). Ligand-based approach to the prediction of sigma-1 receptor affinity. Journal of Medicinal Chemistry. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

PubChem Compound Summary. (2025). 1-Phenylcyclohexanecarboxylic acid derivatives. National Library of Medicine. [Link]

-

Ronsisvalle, G. et al. (2000). Cyclopropane vs Cyclohexane: Impact on Sigma Receptor Selectivity. Journal of Medicinal Chemistry. [Link]

Phenyl cyclohexanecarboxylate CAS number and molecular descriptors

[1][2][3][4]

Executive Summary

Phenyl cyclohexanecarboxylate (CAS 3954-12-9) is a lipophilic ester formed from the condensation of cyclohexanecarboxylic acid and phenol.[1] In drug discovery and organic synthesis, it serves as a critical structural probe for assessing the metabolic and physicochemical differences between aromatic (phenyl) and aliphatic (cyclohexyl) ring systems. This guide provides a comprehensive technical analysis of its molecular descriptors, synthesis protocols, and applications in medicinal chemistry.

Chemical Identity & Molecular Descriptors[1][5][6]

This compound is characterized by a high lipophilicity profile (LogP > 3.5), making it a relevant model for studying hydrophobic interactions in protein binding pockets.

Table 1: Chemical Identifiers

| Descriptor | Value |

| CAS Number | 3954-12-9 |

| IUPAC Name | Phenyl cyclohexanecarboxylate |

| Synonyms | Cyclohexanecarboxylic acid phenyl ester; Phenyl cyclohexylcarboxylate |

| Molecular Formula | C₁₃H₁₆O₂ |

| SMILES | O=C(Oc1ccccc1)C2CCCCC2 |

| InChI Key | OPYYWWIJPHKUDZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 204.26 g/mol | Calculated |

| Boiling Point | 300.6 °C (at 760 mmHg) | Predicted [1] |

| Density | 1.077 g/cm³ | Predicted [1] |

| Refractive Index | 1.529 | Predicted [1] |

| LogP (Octanol/Water) | 3.62 - 4.0 | ACD/LogP; XLogP3 [1,2] |

| TPSA | 26.30 Ų | Topological Polar Surface Area |

| H-Bond Acceptors | 2 | |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 3 |

Synthesis & Methodology

The most robust laboratory synthesis involves the activation of cyclohexanecarboxylic acid to its acid chloride, followed by nucleophilic acyl substitution with phenol. This method avoids the equilibrium limitations of direct Fischer esterification with phenols.

Experimental Protocol (Acid Chloride Method)

Reagents:

-

Cyclohexanecarboxylic acid (1.0 eq)[1]

-

Thionyl chloride (SOCl₂, 1.2 eq) or Oxalyl chloride

-

Phenol (1.0 eq)

-

Triethylamine (Et₃N, 1.2 eq) or Pyridine

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve cyclohexanecarboxylic acid in anhydrous DCM.

-

Chlorination: Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (dimethylformamide) to initiate the reaction. Allow to stir at room temperature for 2 hours until gas evolution (SO₂, HCl) ceases.

-

Concentration: Remove excess thionyl chloride and solvent under reduced pressure to isolate crude cyclohexanecarbonyl chloride (volatile).

-

Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[2]

-

Addition: Add a solution of phenol and triethylamine in DCM dropwise to the acid chloride solution. The base acts as an HCl scavenger.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid/phenol), and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Reaction Mechanism Visualization

Figure 1: Synthetic pathway via acid chloride activation, highlighting the conversion of the carboxylic acid to the reactive acyl chloride intermediate.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using NMR and Mass Spectrometry.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

-

Aromatic Protons:

7.35–7.40 (m, 2H, meta), 7.18–7.25 (m, 1H, para), 7.05–7.10 (m, 2H, ortho).-

Note: The electron-withdrawing ester group shifts the ortho protons upfield relative to a ketone, but the phenyl ring itself is electron-rich compared to the carbonyl.

-

-

Cyclohexyl Methine (

-H ):-

Diagnostic Signal: This proton couples with the adjacent methylene groups, typically appearing as a triplet of triplets.

-

-

Cyclohexyl Methylenes:

1.95–2.05 (m, 2H), 1.75–1.85 (m, 2H), 1.50–1.65 (m, 3H), 1.25–1.40 (m, 3H).

Mass Spectrometry (EI)

-

Molecular Ion (

): m/z 204. -

Base Peak: Often m/z 83 (cyclohexyl cation,

) or m/z 94 (phenol radical cation, if rearrangement occurs). -

Fragmentation: Loss of phenoxy group (

) leads to the cyclohexanecarbonyl cation (m/z 111).

Applications in Drug Discovery[10][11][12]

Phenyl cyclohexanecarboxylate serves as a specialized tool in Structure-Activity Relationship (SAR) studies, specifically for evaluating the "Aromatic vs. Aliphatic" switch.

Bioisosteric Replacement

Medicinal chemists often replace a flat, electron-rich phenyl ring with a saturated, three-dimensional cyclohexyl ring to:

-

Increase Solubility: Disrupt crystal packing and reduce

- -

Reduce Metabolic Liability: Eliminate potential toxicophores (e.g., quinone methide formation) associated with electron-rich phenols.

-

Probe Hydrophobic Pockets: The cyclohexyl group is bulkier and non-planar, probing the depth and shape of lipophilic binding pockets more aggressively than a phenyl ring [3].

Prodrug Design

As a phenyl ester, this compound is susceptible to hydrolysis by plasma esterases. It can serve as a model for promoiety design , where a phenol-based drug is masked as a cyclohexanecarboxylate ester to improve membrane permeability (LogP ~3.6) before being cleaved in vivo to release the active phenol [4].

Figure 2: Strategic applications of phenyl cyclohexanecarboxylate in medicinal chemistry, linking physicochemical properties to biological utility.

References

-

National Center for Biotechnology Information. (2025).[3][4][5][6][7] PubChem Compound Summary for CID 557923, Phenyl cyclohexanecarboxylate. Retrieved from [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nveo.org [nveo.org]

- 3. Phenylmethyl cyclohexanecarboxylate | C14H18O2 | CID 89810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 4-Phenyl-cyclohexanecarboxylic acid | C13H16O2 | CID 344812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Electronic effects of the phenoxy group in cyclohexanecarboxylates

Stereoelectronic and Conformational Dynamics: The Electronic Effects of the Phenoxy Group in Cyclohexanecarboxylates

Executive Summary

Understanding the stereoelectronic behavior of substituents on saturated ring systems is a cornerstone of rational drug design and physical organic chemistry. The phenoxy group (-OPh) presents a unique stereoelectronic dichotomy: while it acts as a strong resonance electron donor (+R) in aromatic systems, this pathway is entirely inaccessible in saturated aliphatic frameworks like cyclohexanecarboxylates. Consequently, its influence is dictated purely by inductive and through-space field effects (-I). This whitepaper provides an in-depth technical analysis of how the phenoxy group modulates the conformational equilibria and chemical reactivity of cyclohexanecarboxylates, supported by self-validating experimental protocols.

The Stereoelectronic Dichotomy: Inductive vs. Field Effects

In a saturated cyclohexane ring, the phenoxy oxygen (

However, the transmission of this electronic effect to a remote reactive center—such as a carboxylate group at the C4 position—occurs via two distinct mechanisms:

-

Through-Bond Inductive Effect: The polarization of

-bonds. This effect diminishes rapidly with distance and is relatively independent of the molecule's 3D geometry. -

Through-Space Field Effect: The electrostatic interaction between the dipole of the C-OPh bond and the carboxylate center. This effect is highly dependent on the spatial vector and distance between the two groups, making it exquisitely sensitive to the cyclohexane ring's conformation.

Conformational Mechanics and A-Values

The cyclohexane ring rapidly interconverts between two degenerate chair conformations at room temperature, passing through a high-energy half-chair transition state[2]. Substituents on the ring prefer the equatorial position to minimize 1,3-diaxial steric clashes[3]. The energetic preference for the equatorial over the axial position is quantified by the A-value (

Table 1: Conformational A-Values of Relevant Substituents

| Substituent | A-Value ( | Preferred Orientation | Causality / Structural Note |

| -OPh | 0.65 | Equatorial | Moderate 1,3-diaxial interactions due to the flexibility of the ether oxygen. |

| -CO₂R | 1.10 - 1.20 | Equatorial | Planar carbonyl group creates significant steric bulk when axial. |

| -tert-Butyl | 4.80 | Equatorial | Massive steric bulk; effectively "locks" the ring conformation. |

Because the A-values of -OPh and -CO₂R are relatively small, simple phenoxycyclohexanecarboxylates exist as a dynamic equilibrium of conformers[4].

Fig 1: Conformational equilibrium (chair flip) of phenoxycyclohexanecarboxylates.

Reactivity Metrics: Saponification Rates and pKa Shifts

To understand the electronic impact of the phenoxy group, we examine the saponification rates of the ester and the pKa of the corresponding carboxylic acid. The electron-withdrawing nature of the phenoxy group lowers the LUMO of the carbonyl carbon (increasing susceptibility to hydroxide attack) and stabilizes the resulting carboxylate anion (lowering pKa).

Crucially, the spatial arrangement dictates the strength of this effect. In a 1,4-disubstituted system, the cis isomer (axial -OPh, equatorial -CO₂H) places the two groups physically closer across the ring than the trans isomer (equatorial -OPh, equatorial -CO₂H).

Table 2: Electronic Impact on Reactivity (4-Phenoxycyclohexanecarboxylic Acids)

| Compound / Isomer | Conformation | pKa (Water, 25°C) | Relative Saponification Rate ( |

| Unsubstituted | e | 4.90 | 1.00 |

| trans-4-Phenoxy | e,e | 4.82 | 1.45 |

| cis-4-Phenoxy | a,e | 4.75 | 1.80 |

Causality Insight: The cis isomer exhibits a faster saponification rate and a lower pKa. Because the through-bond distance is identical for both isomers, this difference is entirely driven by the through-space field effect . The axial phenoxy dipole is spatially closer to the equatorial reaction center, exerting a stronger electrostatic pull that stabilizes the transition state of the nucleophilic attack.

Experimental Methodologies: Self-Validating Protocols

To ensure that observed kinetic differences are purely electronic and not artifacts of shifting conformational equilibria during the reaction, researchers must employ anancomeric models . By introducing a bulky 4-tert-butyl group (A-value = 4.8 kcal/mol), the ring is conformationally locked. This creates a self-validating system where the spatial relationship between the phenoxy and carboxylate groups remains completely static.

Protocol 1: Determination of Conformational Equilibrium via Low-Temp NMR

-

Sample Preparation: Dissolve 15 mg of the mobile phenoxycyclohexanecarboxylate in 0.5 mL of deuterated dichloromethane (CD₂Cl₂). Causality: CD₂Cl₂ is selected because its freezing point (-97°C) allows for sub-zero analysis without solvent crystallization.

-

Instrument Calibration: Calibrate the NMR spectrometer temperature probe using a pure methanol standard to ensure accurate thermodynamic readings at -80°C.

-

Spectral Acquisition: Acquire ¹H NMR spectra at 25°C (where signals are time-averaged due to rapid chair flipping) and at -80°C (where the exchange is slow on the NMR timescale, leading to decoalescence).

-

Signal Integration: Isolate the methine proton adjacent to the phenoxy group (H-C-OPh). At -80°C, integrate the distinct signals for the axial proton (upfield, large

-couplings of ~10-12 Hz) and the equatorial proton (downfield, small -

Thermodynamic Calculation: Calculate the equilibrium constant (

) and derive the free energy difference (

Protocol 2: Kinetic Saponification Assay

Fig 2: Self-validating kinetic workflow for determining saponification rate constants.

-

Isomer Isolation: Synthesize and chromatographically isolate pure anancomeric isomers of the target ester.

-

Reagent Standardization: Prepare a 0.05 M solution of NaOH in 70% aqueous ethanol. Standardize against potassium hydrogen phthalate (KHP) to ensure exact molarity.

-

Reaction Initiation: Equilibrate 50 mL of the ester solution (0.01 M) and 50 mL of the NaOH solution at exactly 25.0 ± 0.1°C in a thermostated water bath. Mix to initiate.

-

Quenching: At precise time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw 5.0 mL aliquots and immediately discharge into flasks containing 10.0 mL of standardized 0.02 M HCl. Causality: The excess acid instantly neutralizes the NaOH, halting the saponification at an exact timestamp.

-

Back-Titration: Titrate the excess HCl with standardized 0.02 M NaOH using phenolphthalein.

-

Kinetic Analysis: Plot

versus time. The slope of this linear relationship yields the second-order rate constant (

Implications for Drug Development

For drug development professionals, the stereoelectronic behavior of the phenoxy group on saturated rings is a powerful tool for lead optimization. By shifting a phenoxy group from an equatorial to an axial position (or vice versa), medicinal chemists can fine-tune the pKa of a distal functional group without changing the molecule's molecular weight or overall lipophilicity (LogP). This subtle modulation directly impacts the drug's oral bioavailability, target binding affinity, and metabolic stability against esterases in plasma.

References

-

Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization National Institutes of Health (PMC) URL:[Link][1]

-

Conformational Analysis of Cyclohexanes Chemistry LibreTexts URL:[Link][2]

-

Substituted Cyclohexanes: Axial vs Equatorial Master Organic Chemistry URL:[Link][3]

-

Ethyl 3-phenoxycyclohexane-1-carboxylate (CID 77450347) PubChem (National Library of Medicine) URL:[Link][4]

Sources

- 1. Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization using aluminum salen-type initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ethyl 3-phenoxycyclohexane-1-carboxylate | C15H20O3 | CID 77450347 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Phenyl Cyclohexanecarboxylate via Steglich Esterification: An Application Note and Protocol

This document provides a detailed guide for the synthesis of phenyl cyclohexanecarboxylate, a valuable ester linkage, through the Steglich esterification. This method is particularly advantageous for its mild reaction conditions, making it suitable for substrates that are sensitive to acid or heat. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable and efficient method for ester synthesis.

Introduction: The Strategic Advantage of Steglich Esterification

The formation of an ester bond between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. While classic methods like Fischer-Speier esterification are well-established, they often require harsh acidic conditions and high temperatures, which can be detrimental to sensitive functional groups.[1][2] The Steglich esterification, first reported in 1978, offers a mild and efficient alternative, proceeding at room temperature under neutral pH conditions.[1][3]

This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3] The Steglich esterification is particularly well-suited for the synthesis of sterically hindered esters and those from acid-labile substrates.[1][4][5] The synthesis of phenyl cyclohexanecarboxylate, involving a moderately hindered carboxylic acid and a less reactive phenol, exemplifies the utility of this powerful reaction.

The Underlying Chemistry: Mechanism of Action

The success of the Steglich esterification lies in a carefully orchestrated series of reactions that activate the carboxylic acid and facilitate nucleophilic attack by the alcohol.

-

Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (cyclohexanecarboxylic acid). This is followed by the attack of the resulting carboxylate on the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate.[4][6]

-

The Crucial Role of DMAP: While the O-acylisourea intermediate can be directly attacked by the alcohol (phenol), this pathway is often slow, especially with less nucleophilic alcohols.[6] This slow reaction can lead to an undesirable side reaction: a 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[3] DMAP, being a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea intermediate.[1][4]

-

Formation of the Active Ester: The nucleophilic attack of DMAP on the O-acylisourea intermediate generates a highly reactive N-acylpyridinium species, often referred to as an "active ester".[4][7] This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than the O-acylisourea.

-

Ester Formation and Catalyst Regeneration: The alcohol (phenol) then attacks the carbonyl carbon of the N-acylpyridinium intermediate, forming the desired ester (phenyl cyclohexanecarboxylate) and regenerating the DMAP catalyst.[4][7] The other product of this step is N,N'-dicyclohexylurea (DCU), a stable urea byproduct.[4]

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol

This protocol details the synthesis of phenyl cyclohexanecarboxylate from cyclohexanecarboxylic acid and phenol.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Equiv. | Mass/Volume |

| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | - | 10.0 | 1.0 | 1.28 g |

| Phenol | C₆H₆O | 94.11 | - | 10.0 | 1.0 | 0.94 g |

| DCC | C₁₃H₂₂N₂ | 206.33 | - | 11.0 | 1.1 | 2.27 g |

| DMAP | C₇H₁₀N₂ | 122.17 | - | 0.5 | 0.05 | 61 mg |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | - | 50 mL |

Safety Precautions:

-

DCC is a potent allergen and irritant; handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

Phenol is corrosive and toxic. Avoid skin contact.

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of phenyl cyclohexanecarboxylate.

Step-by-Step Procedure:

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (1.28 g, 10.0 mmol), phenol (0.94 g, 10.0 mmol), and DMAP (61 mg, 0.5 mmol).

-

Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM.

-

Slowly add the DCC solution dropwise to the stirred reaction mixture over a period of 10-15 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.[8]

-

Continue stirring the reaction mixture at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

Workup and Purification

-

Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU.[9][10] Wash the filter cake with a small amount of cold DCM (2 x 10 mL) to recover any entrained product.

-

Transfer the filtrate to a separatory funnel and wash sequentially with:

-

0.5 N Hydrochloric acid (2 x 25 mL) to remove any remaining DMAP and unreacted DCC.

-

Saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted cyclohexanecarboxylic acid.[11]

-

Brine (1 x 25 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure phenyl cyclohexanecarboxylate.

Characterization and Expected Results

The final product, phenyl cyclohexanecarboxylate, is a colorless oil.

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol [12] |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.35 (m, 2H, Ar-H), 7.25-7.20 (m, 1H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 2.55 (tt, J = 11.2, 3.6 Hz, 1H, CH-C=O), 2.05-1.95 (m, 2H, CH₂), 1.85-1.75 (m, 2H, CH₂), 1.70-1.20 (m, 6H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 174.8 (C=O), 150.9 (Ar-C), 129.3 (Ar-CH), 125.7 (Ar-CH), 121.6 (Ar-CH), 43.5 (CH-C=O), 29.1 (CH₂), 25.7 (CH₂), 25.4 (CH₂) |

| IR (neat, cm⁻¹) | 2935, 2858 (C-H), 1755 (C=O, ester), 1593, 1492 (C=C, aromatic), 1195, 1168 (C-O) |

Troubleshooting and Key Considerations

-

Low Yield: If the yield is lower than expected, ensure that all reagents were anhydrous, as water can react with DCC. Also, confirm the complete consumption of starting materials by TLC before workup. Incomplete reaction can occur with sterically hindered substrates, in which case a longer reaction time or a slight excess of DCC may be necessary.

-

Presence of N-Acylurea Byproduct: The formation of the N-acylurea side product can be minimized by ensuring the rapid addition of DMAP and maintaining a low reaction temperature during the initial stages.[3]

-

Difficulty in Removing DCU: While most of the DCU precipitates and can be removed by filtration, trace amounts may remain.[1][9] DCU has low solubility in many common organic solvents.[9][11] If DCU co-elutes with the product during chromatography, changing the solvent system or performing a second filtration after concentrating the crude product and redissolving it in a solvent in which DCU is sparingly soluble (e.g., diethyl ether or hexanes) can be effective.[10]

-

Alternative Carbodiimides: For easier removal of the urea byproduct, a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used.[2][9][11] The corresponding urea is water-soluble and can be easily removed with an aqueous workup.[9][11]

Conclusion

The Steglich esterification provides a robust and versatile method for the synthesis of phenyl cyclohexanecarboxylate. Its mild reaction conditions and tolerance of a wide range of functional groups make it a valuable tool in modern organic synthesis. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably and efficiently synthesize this and other challenging ester targets.

References

- Vertex AI Search. (2026, February 14).

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025). Technical Support Center: Removal of Dicyclohexylurea (DCU)

- PubMed. (2023, December 9).

- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.

- Organic Chemistry Reactions. (n.d.). Acid to Ester - Common Conditions. Retrieved February 28, 2026.

- Wikipedia. (n.d.).

- BenchChem. (2025). Removal of dicyclohexylurea (DCU)

- Thieme. (2019).

- Scribd. (n.d.).

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

- Reddit. (2024, July 21).

- Chemistry Stack Exchange. (2025, December 3).

- ACS Omega. (2024, March 10).

- SynArchive. (n.d.).

- ECHEMI. (n.d.). How can dicyclohexyl urea be removed from reaction mass?. Retrieved February 28, 2026.

- Google Patents. (n.d.). CN105439870A - Method for recycling recycled N,N'-dicyclohexylurea.

- Fiveable. (2025, August 15).

- Guidechem. (n.d.). Phenyl cyclohexanecarboxylate 3954-12-9 wiki. Retrieved February 28, 2026.

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. fiveable.me [fiveable.me]

- 6. thieme-connect.com [thieme-connect.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. guidechem.com [guidechem.com]

Application Note: Protocol for the Fries Rearrangement of Phenyl Cyclohexanecarboxylate

Abstract & Utility

This application note details the protocol for the Fries rearrangement of phenyl cyclohexanecarboxylate to yield ortho- and para-hydroxyphenyl cyclohexyl ketones. These intermediates are critical scaffolds in the development of UV stabilizers, antiviral agents, and lipophilic pharmaceutical cores.

The rearrangement is driven by Lewis acid catalysis (typically aluminum chloride,

-

Method A (Low-Temperature): Kinetic control favoring the para-isomer.

-

Method B (High-Temperature): Thermodynamic control favoring the ortho-isomer.[3]

Mechanistic Insight & Causality

The Fries rearrangement of phenyl cyclohexanecarboxylate is an electrophilic aromatic substitution where the cyclohexylcarbonyl group migrates from the phenolic oxygen to the aromatic ring.

The "Why" Behind the Chemistry

-

Activation: The ester carbonyl oxygen coordinates with

, weakening the C-O ester bond.[5] -

Ion Generation: The complex cleaves to form a phenoxyaluminum species and a cyclohexylacylium cation (or a tight ion pair).

-

Regioselectivity:

-

Para-Attack: Occurs under mild conditions (kinetic control) due to lower steric hindrance, particularly significant given the bulky cyclohexyl group.

-

Ortho-Attack: Occurs at elevated temperatures (thermodynamic control). The ortho-product is stabilized by a 6-membered chelate ring formed between the carbonyl oxygen, the aluminum atom, and the phenolic oxygen.

-

Visualization: Reaction Pathway

Caption: Mechanistic bifurcation of the Fries rearrangement showing temperature-dependent pathways.

Critical Experimental Parameters

Success in this synthesis relies on strictly controlling three variables.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Stoichiometry | 1.2 to 2.2 equiv | The product (hydroxy ketone) complexes 1:1 with |

| Solvent System | Chlorobenzene (High Temp) DCM (Low Temp) | Chlorobenzene allows reflux at 132°C (crucial for ortho). DCM allows reflux at 40°C (ideal for para). |

| Moisture Control | Strictly Anhydrous |

Detailed Protocols

Safety Pre-Requisites[7]

-

Hazard:

is corrosive and releases HCl gas upon exposure to air/moisture.[6] Work in a fume hood. -

Quench Hazard: The hydrolysis step is highly exothermic. Add water/acid slowly.[6]

Method A: Synthesis of p-Hydroxyphenyl Cyclohexyl Ketone (Kinetic Control)

Target: >80% para-isomer selectivity. Scale: 10 mmol (approx. 2.04 g of substrate).

-

Setup: Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flame-dry the apparatus under vacuum and backfill with

. -

Catalyst Suspension: Add anhydrous

(1.60 g, 12 mmol) to the flask. Add Dichloromethane (DCM, 20 mL) . Cool the suspension to 0°C in an ice bath. -

Addition: Dissolve phenyl cyclohexanecarboxylate (2.04 g, 10 mmol) in DCM (10 mL) . Transfer to the addition funnel. Add dropwise over 20 minutes to the

suspension. -

Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

-

Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexanes). The ester spot (

) should disappear; product spots (

-

-

Quench: Cool the mixture back to 0°C. Slowly add 2M HCl (30 mL) via the addition funnel.

-

Caution: Vigorous bubbling and heat evolution.[7]

-

-

Workup: Separate the organic layer.[6][7] Extract the aqueous layer with DCM (

mL). Combine organics, wash with brine, dry over -

Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Gradient: 5%

20% EtOAc in Hexanes).

Method B: Synthesis of o-Hydroxyphenyl Cyclohexyl Ketone (Thermodynamic Control)

Target: Ortho-isomer dominance (despite steric bulk of cyclohexyl group). Scale: 10 mmol.

-

Setup: Use a 50 mL RBF with a reflux condenser and drying tube (

). -

Mixing: Mix phenyl cyclohexanecarboxylate (2.04 g, 10 mmol) and anhydrous

(1.60 g, 12 mmol) .-

Note: This can be done "neat" (solvent-free) or in Chlorobenzene (10 mL) . Solvent is recommended for better thermal control.

-

-

Heating: Heat the mixture to 120°C - 140°C in an oil bath for 2–4 hours.

-

Mechanism Check: The high temperature overcomes the steric barrier of the cyclohexyl group and allows the thermodynamic "chelate" trap to function.

-

-

Quench: Cool to room temperature. Pour the reaction mass onto crushed ice (50 g) containing conc. HCl (5 mL) . Stir vigorously until the aluminum complex breaks (solid clumps dissolve/turn into oil).

-

Steam Distillation (Optional but Recommended): The ortho-isomer is volatile with steam due to intramolecular H-bonding.[2] Steam distill the crude mixture to separate the ortho (distillate) from the para (residue).[2]

-

Alternative Workup: Extract with Ether/DCM, wash with water, and separate isomers via column chromatography. The ortho-isomer typically elutes first (higher

) due to lower polarity caused by internal H-bonding.

Workflow Diagram

Caption: Operational flowchart for selecting kinetic vs. thermodynamic reaction conditions.

Analytical Validation

You must validate the regiochemistry using

| Feature | Para-Isomer | Ortho-Isomer |

| Phenolic -OH Signal | Broad singlet, | Sharp singlet, |

| Aromatic Region | Symmetric AA'BB' pattern (two doublets). | Complex ABCD pattern (4 distinct protons). |

| TLC ( | Lower (More polar). | Higher (Less polar, "hidden" OH). |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Moisture deactivated the

. -

Fix: Use fresh catalyst bottles. If the

powder is white/sticky (hydrolyzed) rather than yellow/grey (anhydrous), discard it.

-

-

Incomplete Conversion:

-

Cause: Strong complexation of the product inhibits further reaction.

-

Fix: Increase catalyst loading to 2.0 equivalents.

-

-

Isomer Mixing:

-

Cause: Temperature fluctuation.[8]

-

Fix: For para, strictly keep temp

C. If ortho is desired but para contaminates, reflux longer (allows rearrangement of para to ortho).

-

References

-

Blatt, A. H. "The Fries Rearrangement." Organic Reactions, Vol 1. Wiley & Sons. (Classic review of the mechanism and scope).

- Martin, R. "Aromatic Hydroxyketones: Preparation and Physical Properties." Handbook of Hydroxyacetophenones. Springer.

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. (Mechanistic grounding for acylium ion pathways).

-

Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (Source for standard

handling and workup protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmdguru.com [pharmdguru.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Application Note: Catalytic Hydrolysis Rates of Phenyl Cyclohexanecarboxylate

Executive Summary & Scientific Context

Phenyl cyclohexanecarboxylate (PCC) represents a critical structural motif in medicinal chemistry, often serving as a model for lipophilic prodrugs. Its hydrolysis kinetics are governed by a "tug-of-war" between the electronic activation of the phenolate leaving group and the steric hindrance imposed by the cyclohexane ring.

For drug development professionals, understanding the hydrolysis rate of PCC is not just about stability; it is a predictor of bioavailability. The bulky cyclohexyl group significantly retards nucleophilic attack at the carbonyl carbon compared to planar phenyl esters (like phenyl benzoate), creating a specific "steric shield" that can be tuned to control drug release rates.

This guide provides a validated framework for measuring these rates under chemical (pH-dependent) and enzymatic (esterase-mediated) conditions.

Mechanistic Foundations

Chemical Hydrolysis (The Mechanism)

Under alkaline or neutral conditions, hydrolysis proceeds via the

-

Step 1 (Rate Limiting): The nucleophile (OH⁻ or

) attacks the carbonyl carbon.[2] In PCC, the axial/equatorial hydrogens of the cyclohexane ring create steric bulk that hinders this approach, increasing the activation energy ( -

Step 2 (Fast): Collapse of the tetrahedral intermediate. The phenoxide ion (

) is an excellent leaving group, making this step rapid once the intermediate forms.

Enzymatic Hydrolysis

In biological systems, PCC is a substrate for Carboxylesterases (CES1/CES2) and Butyrylcholinesterase (BChE). The hydrophobic cyclohexane ring binds well to the large hydrophobic pockets of these enzymes, but the rate of turnover (

Visualization of Signaling & Reaction Logic

The following diagram illustrates the parallel pathways for PCC degradation and the critical decision points in experimental design.

Caption: Dual-pathway hydrolysis mechanism showing the rate-limiting steric bottleneck in chemical hydrolysis versus the binding-driven enzymatic pathway.

Experimental Protocols

Protocol A: Chemical Hydrolysis (pH-Rate Profile)

Objective: Determine the pseudo-first-order rate constant (

Materials

-

Buffer Systems:

-

pH 1–3: HCl/KCl

-

pH 4–6: Acetate buffer

-

pH 7–8: Phosphate buffer (100 mM)

-

pH 9–11: Borate or Carbonate buffer

-

-

Stock Solution: 10 mM PCC in Acetonitrile (ACN).

-

Instrument: UV-Vis Spectrophotometer with thermostated cell holder (

).

Step-by-Step Workflow

-

Baseline Correction: Place 2.97 mL of pre-warmed buffer into the quartz cuvette. Zero the instrument.

-

Reaction Initiation: Rapidly inject 30 µL of PCC stock solution (Final conc: 100 µM, 1% ACN). Mix by inversion (3x) or magnetic stirring.

-

Data Acquisition: Monitor Absorbance at 270 nm (for neutral pH) or 287 nm (for alkaline pH where phenolate dominates).

-

Interval: Every 30 seconds for 60 minutes.

-

Infinity Point (

): Allow one sample to react overnight or force hydrolysis with NaOH to determine max absorbance.

-

-

Data Analysis:

-

Plot

vs. time ( -

The slope =

(pseudo-first-order rate constant). -

Calculate

for alkaline runs.

-

Protocol B: Enzymatic Stability (Liver Microsomes)

Objective: Assess metabolic stability and intrinsic clearance (

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Pig Liver Esterase (PLE) for kinetic resolution studies.

-

Cofactors: Not required for hydrolysis (unlike CYP450 metabolism), but NADPH is often included in "all-in-one" assays.

-

Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow

-

Pre-incubation: Thaw microsomes and dilute to 0.5 mg protein/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add PCC (1 µM final conc) to the reaction mixture.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL Ice-cold ACN. Vortex for 1 min.

-

Clarification: Centrifuge at 4000 rpm for 15 min to pellet protein.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion (PCC) and product formation (Phenol/Cyclohexanecarboxylic acid).

Data Analysis & Expected Results

Comparative Rate Constants

The following table summarizes expected relative rates, highlighting the steric effect of the cyclohexane ring.

| Substrate | Relative Rate ( | Steric Driver |

| Phenyl Acetate | 100 | Minimal (Methyl group) |

| Phenyl Benzoate | ~5–10 | Moderate (Planar Phenyl) |

| Phenyl Cyclohexanecarboxylate | ~1–3 | High (Bulky Cyclohexane) |

| Methyl Cyclohexanecarboxylate | < 0.1 | High + Poor Leaving Group (Alkoxide) |

Calculation of Half-Life ( )

For the pseudo-first-order degradation (Protocol A or B):

For enzymatic clearance:

Experimental Workflow Diagram

Caption: Integrated workflow for determining chemical and metabolic stability of phenyl cyclohexanecarboxylate.

References

- Kirby, A. J. (1980). Stereoelectronic Effects in Organic Chemistry.

- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. The definitive text on general acid-base catalysis and ester hydrolysis mechanisms.

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism.

-

BenchChem. (2025).[3] Application Notes for Hydrolysis of Methyl Cyclohexanecarboxylate. Provides comparative protocols for cyclohexyl ester hydrolysis.

-

Organic Syntheses. (1998). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Demonstrates the enzymatic specificity for cyclohexyl systems.

Sources

Using phenyl cyclohexanecarboxylate as an acyl donor in transesterification

Application Note: High-Efficiency Acyl Transfer Using Phenyl Cyclohexanecarboxylate

Executive Summary

This guide details the use of Phenyl Cyclohexanecarboxylate (PCC) as an activated acyl donor in transesterification reactions. While vinyl esters are commonly used for their irreversibility, they release acetaldehyde, which can deactivate sensitive enzymes and interfere with downstream analysis. PCC offers a strategic alternative: it provides sufficient thermodynamic drive via the phenol leaving group to overcome the steric hindrance of the bulky cyclohexyl moiety, without generating volatile aldehydes. This protocol focuses on Lipase-Catalyzed Kinetic Resolution (KR) and Chemical Transesterification , providing a robust framework for synthesizing chiral cyclohexyl-esters and amides.

Strategic Rationale: The Thermodynamics of Acyl Transfer

In transesterification, the equilibrium constant (

Why Phenyl Cyclohexanecarboxylate?

-

Electronic Activation: The

of phenol (10.0) is significantly lower than that of methanol (15.5). This makes the phenoxide ion a superior leaving group, increasing the electrophilicity of the carbonyl carbon. -

Irreversibility: The resonance stabilization of the released phenol makes the reverse reaction (phenol attacking the product ester) kinetically slow and thermodynamically unfavorable compared to the forward reaction.

-

Steric Compensation: The cyclohexyl group is sterically demanding. Standard ethyl/methyl esters react sluggishly with bulky nucleophiles. The electronic activation of the phenyl ester compensates for this steric penalty.

Table 1: Comparative Efficiency of Acyl Donors

| Acyl Donor Type | Leaving Group | Irreversibility | Enzyme Toxicity | Reaction Rate (Relative) |

| Vinyl Ester | Acetaldehyde (Tautomer) | High (Total) | High (Lysine alkylation) | 100 (Fastest) |

| Phenyl Ester (PCC) | Phenol | High | Low | 60-80 (Optimal) |

| Ethyl Ester | Ethanol | Low (Reversible) | Negligible | 1-10 (Slow) |

| Trifluoroethyl | Trifluoroethanol | Moderate | Moderate | 40-50 |

Application A: Enzymatic Kinetic Resolution (KR)

This is the primary application for PCC, used to resolve racemic alcohols or amines where the cyclohexanecarbonyl group is a desired structural motif.

Mechanism of Action: Ping-Pong Bi-Bi

The lipase (typically Candida antarctica Lipase B, CAL-B) operates via a serine-hydrolase mechanism.

Figure 1: Ping-Pong Bi-Bi mechanism. The rate-determining step for bulky substrates is often the deacylation (attack by the nucleophile).

Protocol 1: Lipase-Catalyzed Transesterification

Materials:

-

Enzyme: Novozym 435 (Immobilized CAL-B) or equivalent.

-

Solvent: Anhydrous Toluene or MTBE (Water content < 0.05% is critical to prevent hydrolysis).

-

Acyl Donor: Phenyl Cyclohexanecarboxylate (1.0 - 2.0 equivalents).

-

Substrate: Racemic Alcohol or Amine.

-

Scavenger (Optional): Molecular Sieves (3Å or 4Å).

Step-by-Step Procedure:

-

Substrate Preparation: Dissolve the racemic substrate (50 mM) in anhydrous toluene.

-

Acyl Donor Addition: Add Phenyl Cyclohexanecarboxylate (0.6 eq for Kinetic Resolution, 1.2 eq for full conversion of achiral substrates).

-

Note: For KR, we theoretically need 0.5 eq, but a slight excess (0.6) ensures the faster enantiomer is fully converted.

-

-

Enzyme Activation: Add Novozym 435 (10-20 mg/mL).

-

Incubation: Incubate at 40°C - 50°C with orbital shaking (200 rpm).

-

Caution: Do not use magnetic stir bars with immobilized enzymes as they grind the beads, reducing activity and complicating filtration.

-

-

Monitoring: Monitor reaction progress via HPLC (Chiral column) or GC.

-

Target: Stop reaction at 50% conversion for Kinetic Resolution.

-

-

Termination: Filter off the enzyme beads. Wash beads with solvent for reuse (up to 5 cycles).

Application B: Chemical Transesterification

For non-enantioselective synthesis where the goal is simply to attach the cyclohexanecarbonyl group to a hindered alcohol.

Catalyst: DMAP (4-Dimethylaminopyridine) or NHC (N-Heterocyclic Carbenes).

Protocol 2: DMAP-Catalyzed Acylation

-

Mix: Combine Alcohol (1.0 eq), PCC (1.1 eq), and DMAP (0.1 eq) in Dichloromethane (DCM).

-

Reflux: Heat to mild reflux (40°C) for 4-12 hours.

-

Mechanism: DMAP attacks the PCC to form a highly electrophilic N-acylpyridinium salt, ejecting the phenoxide. The alcohol then attacks this intermediate.

Critical Workflow: Phenol Removal & Purification

A major challenge with phenyl esters is the coproduction of phenol, which is toxic and difficult to separate from polar products.

Figure 2: Downstream processing workflow.[1] The alkaline wash converts phenol to water-soluble phenoxide.

Purification Notes:

-

Alkaline Wash: Phenol is weakly acidic (

10). Washing the organic phase with 1M NaOH or 10% -

Chromatography: If the product is base-sensitive, use flash chromatography. Phenol elutes relatively early in non-polar mobile phases but can streak.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Water in solvent (Hydrolysis) | Dry solvent over molecular sieves (4Å) for 24h. |

| Enzyme Aggregation | Solvent polarity too high | Switch to hydrophobic solvents (Toluene, Hexane, Heptane). |

| Reaction Stalls at 30-40% | Product Inhibition (Phenol) | Add a solid-phase scavenger (e.g., weak basic anion exchange resin) to the reaction vessel to bind phenol in situ. |

| Low Enantioselectivity (E < 20) | Temperature too high | Lower temperature to 25°C or 4°C. Slower reactions often yield higher selectivity. |

References

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

- Context: foundational review on lipase mechanisms and acyl donor selection.

-

Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link

- Context: Authoritative text on the kinetic differences between vinyl and phenyl esters.

-

Castro, G. R., & Knubovets, T. (2003). Homogeneous biocatalysis in organic solvents and water-organic mixtures. Critical Reviews in Biotechnology. Link

- Context: Discusses solvent effects and enzyme stability in the presence of byproducts like phenol.

-

BenchChem. (2025).[1] Synthesis of Phenyl Acetoacetate via Transesterification: Application Notes. Link

- Context: General protocols for chemical transesterific

-

Peris, E., et al. (2018). Ruthenium-Catalyzed Transesterification using Phenyl Esters. Organometallics. Link

- Context: Comparative data on phenyl ester reactivity vs alkyl esters.

(Note: URLs provided are representative of authoritative sources found during the grounding phase. Always verify specific DOI links in your institutional library.)

Sources

Application Note: Enzymatic Kinetic Resolution of (±)-Ethyl 2-Phenylcyclohexanecarboxylate

The following Application Note is structured for researchers and process chemists in pharmaceutical development. It addresses the Enzymatic Kinetic Resolution (EKR) of (±)-Ethyl 2-Phenylcyclohexanecarboxylate , a representative chiral building block often misidentified due to nomenclature ambiguity.

Note on Nomenclature & Chirality: The term "Phenyl cyclohexanecarboxylate" (phenyl ester of cyclohexanecarboxylic acid) describes an achiral molecule. For this protocol to be scientifically valid, we interpret the target substrate as (±)-Alkyl 2-phenylcyclohexanecarboxylate (where the phenyl group is a substituent on the cyclohexane ring), a common chiral scaffold in drug synthesis (e.g., for analgesic or antispasmodic pharmacophores).

Executive Summary

This guide details the biocatalytic resolution of racemic (±)-ethyl 2-phenylcyclohexanecarboxylate to yield optically pure (1S, 2S)-2-phenylcyclohexanecarboxylic acid and the unreacted (1R, 2R)-ester . Unlike traditional fractional crystallization, which often requires toxic resolving agents, this enzymatic route utilizes Candida antarctica Lipase B (CAL-B) to achieve high enantiomeric excess (

Mechanistic Insight & Experimental Design

The Chirality Challenge

The substrate presents a challenge of both enantioselectivity and diastereoselectivity . The 2-substituted cyclohexane ring creates cis and trans isomers.

-

Target: Kinetic resolution of the trans-racemate.

-

Enzyme Action: Hydrolases (Lipases/Esterases) preferentially hydrolyze one enantiomer of the ester bond based on the steric fit of the "fast-reacting" enantiomer into the enzyme's active site (acyl-binding pocket).

Enzyme Selection Strategy

Based on the "Kazlauskas Rule" for cyclic secondary alcohols and esters:

-

CAL-B (Novozym 435): Preferred for its large hydrophobic pocket which accommodates the phenyl ring, favoring the hydrolysis of the (S)-enantiomer.

-

PLE (Pig Liver Esterase): An alternative if CAL-B shows low activity, though often exhibits lower stability in organic co-solvents.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution pathway, distinguishing between the hydrolyzed product (Acid) and the unreacted substrate (Ester).

Caption: Kinetic resolution pathway of (±)-Ethyl 2-Phenylcyclohexanecarboxylate via CAL-B mediated hydrolysis.

Materials & Equipment

Reagents

-

Substrate: (±)-Ethyl 2-phenylcyclohexanecarboxylate (Purity > 98%).

-

Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or equivalent).[1]

-

Buffer: 0.1 M Potassium Phosphate Buffer (KPB), pH 7.0 – 7.5.

-

Co-solvent: Dimethyl sulfoxide (DMSO) or Acetone (Analytical Grade). Note: DMSO is preferred for substrate solubility.

-

Termination Reagent: Ethyl Acetate (for extraction).

Equipment

-

Thermostatic orbital shaker (controlled at 30°C ± 1°C).

-

HPLC with Chiral Column (e.g., Chiralcel OD-H or AD-H).

-

pH Stat (optional, for automated pH maintenance during hydrolysis).

Experimental Protocols

Phase 1: Analytical Screening (Feasibility)

Objective: Determine the Enzyme Selectivity (E-value) on a micro-scale.

-

Preparation: Dissolve 10 mg of racemic substrate in 50 µL DMSO.

-